molecular formula C18H17N3O4S B2904722 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 868674-74-2

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2904722
CAS No.: 868674-74-2
M. Wt: 371.41
InChI Key: VTNDGYIKIUAPRI-HNENSFHCSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a heterocyclic compound featuring a benzothiazole core fused with a 2,3-dihydro ring system. The molecule incorporates a pyrrolidine-2,5-dione (succinimide) moiety linked via an acetamide bridge to the benzothiazole scaffold. Key structural highlights include:

  • 4-Ethoxy substituent: Enhances lipophilicity and modulates electronic properties of the benzothiazole ring.
  • (2Z)-Configuration: The Z-isomer of the imine bond in the benzothiazole-2-ylidene system likely influences molecular planarity and intermolecular interactions.

This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines rigidity (from the benzothiazole) with reactive handles (alkyne, succinimide). Its synthesis and characterization would typically involve techniques such as IR, NMR, and mass spectrometry, as described for analogous heterocycles in and .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-3-10-20-17-12(25-4-2)6-5-7-13(17)26-18(20)19-14(22)11-21-15(23)8-9-16(21)24/h1,5-7H,4,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNDGYIKIUAPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent-Driven Reactivity : The propynyl group in the target compound distinguishes it from the propyl analogue (CAS: 897492-06-7), enabling unique reactivity (e.g., Huisgen cycloaddition).
  • Electronic Modulation: The ethoxy group in the target compound donates electron density via resonance, altering the benzothiazole’s electronic profile compared to non-ethoxy analogues.

Spectroscopic and Structural Analysis

NMR studies () highlight the importance of chemical shift variations in regions A (positions 39–44) and B (positions 29–36) for deducing substituent effects. For the target compound:

  • Region A (propynyl proximity) : Expected deshielding of protons due to the electron-withdrawing alkyne.
  • Region B (ethoxy proximity) : Shielding effects from the electron-donating ethoxy group.

In contrast, the propyl analogue (CAS: 897492-06-7) would exhibit upfield shifts in Region A due to the electron-donating alkyl chain.

Lumping Strategy and Classification

Per , compounds with shared benzothiazole and succinimide motifs may be "lumped" as a single surrogate in computational models due to analogous reactivity. However, the ethoxy and propynyl groups in the target compound warrant separate consideration in structure-activity relationship (SAR) studies.

Q & A

Q. Critical Parameters :

ParameterOptimization RangePurpose
Temperature0–25°C (coupling step)Minimize side reactions
SolventDichloromethane or DMFBalance solubility and reactivity
CatalystTriethylamine (for deprotonation)Enhance coupling efficiency
Reaction Time3–6 hours (monitored via TLC)Ensure completion

Which analytical techniques are essential for confirming the structure and purity of this compound?

Q. Basic

TechniquePurposeKey Data
¹H/¹³C NMR Confirm functional groups and stereochemistryChemical shifts for propargyl (~2.5 ppm), ethoxy (~1.3 ppm), and benzothiazole protons .
HPLC Assess purity (>95%)Retention time comparison with standards .
Mass Spectrometry (MS) Verify molecular weight (MW ≈ 400–450 g/mol)[M+H]⁺ or [M–H]⁻ peaks .
IR Spectroscopy Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles.

How can reaction conditions be optimized to improve synthetic yield and minimize by-products?

Q. Advanced

  • By-Product Mitigation :
    • Use low-temperature coupling (0–5°C) to reduce epimerization or hydrolysis of the dioxopyrrolidinyl group .
    • Employ scavenger resins (e.g., polymer-bound thiourea) to trap unreacted coupling agents .
  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) for solubility vs. reactivity trade-offs .
  • Catalyst Optimization : Replace EDC with DCC for sterically hindered intermediates .

Q. Example Optimization Workflow :

Screen solvents (DCM vs. THF) for coupling efficiency.

Vary equivalents of EDC (1.2–2.0 eq.) to maximize product formation.

Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

What computational methods predict the compound’s biological targets or binding modes?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., pteridine reductase-1, relevant to benzothiazole derivatives ).
  • Pharmacophore Mapping : Identify key motifs (e.g., dioxopyrrolidinyl as a hydrogen-bond acceptor) using PharmaGist .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., with GROMACS) over 100-ns trajectories .

Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .

How should researchers resolve contradictions in spectroscopic data during characterization?

Q. Advanced

  • Case Study : Discrepancy between NMR and MS data.
    • Step 1 : Re-run NMR in deuterated DMSO to check for solvent artifacts .
    • Step 2 : Perform high-resolution MS (HRMS) to confirm molecular formula .
    • Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
    • Step 4 : Cross-validate with IR or X-ray crystallography .

Example : A missing proton in ¹H NMR may indicate tautomerism in the benzothiazol-2-ylidene moiety, resolved via ¹³C NMR .

What are the potential biological targets of this compound based on structural analogs?

Q. Advanced

Structural AnalogTargetActivityReference
Benzothiazole derivativesPteridine reductase-1Anti-trypanosomal (IC₅₀ < 10 µM)
Pyrido-pyrimidinesKinases (e.g., EGFR)Anticancer
Dioxopyrrolidinyl acetamidesHDAC inhibitorsEpigenetic modulation

Mechanistic Insight : The propargyl group may enable covalent binding to cysteine residues in target enzymes .

How can researchers design stability studies for this compound under varying storage conditions?

Q. Advanced

  • Experimental Design :
    • Conditions : Test pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure .
    • Analysis : Monitor degradation via HPLC at 0, 7, 14, 30 days.
    • Key Metrics : % impurity formation, half-life (t₁/₂) calculation.

Findings : Benzothiazole derivatives are typically light-sensitive; store in amber vials at –20°C .

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